N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Quality Control Chemical Identity Verification NMR Spectroscopy

Problem: Agrochemical SAR studies on sap-feeding pests lack tool compounds with weakly electron-donating aryl groups. Solution: This compound, validated by Dow AgroSciences, provides a unique 4-methylphenyl vector (Hammett σₚ = -0.17) and a cyclohexanecarboxamide tail for lipophilic anchoring. • Targets: Aphis gossypii, Myzus persicae, Bemisia tabaci. • Differentiator: Fills a gap in commercial screening collections dominated by halogenated analogs. • Supply: Identity confirmed by NMR (SpectraBase ID 8yo0d0tnAH1). Available in screening quantities.

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
Cat. No. B5575811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Molecular FormulaC16H19N3OS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3
InChIInChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
InChIKeyMYWYAASHXRKDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Identity & Procurement Baseline


N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 312502-87-7, molecular formula C₁₆H₁₉N₃OS, molecular weight 301.41 g/mol) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a cyclohexanecarboxamide tail. Its structural identity has been verified by NMR spectroscopy and is registered in the SpectraBase spectral database under Compound ID 8yo0d0tnAH1, providing procurement-grade identity confirmation [1]. The compound is listed in multiple commercial chemical catalogs, indicating general synthetic accessibility [2]. This compound class was explored by Dow AgroSciences as part of a broader insecticidal discovery program targeting sap-feeding pests, establishing the scaffold's relevance in agrochemical research [3].

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Aryl & Tail Specificity vs Generics


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold, both the 5-aryl substituent and the amide tail independently and synergistically modulate biological activity. The Eckelbarger et al. (2017) structure–activity relationship (SAR) study at Dow AgroSciences demonstrated that insecticidal potency against Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly) is exquisitely sensitive to aryl A-ring substitution patterns [1]. The 4-methylphenyl group imparts a specific combination of lipophilicity (estimated cLogP ≈ 3.5–4.0), electron-donating character (Hammett σₚ = –0.17 for CH₃), and steric profile that differs measurably from the 4-chlorophenyl (σₚ = +0.23), 4-fluorophenyl (σₚ = +0.06), and unsubstituted phenyl analogs. Simultaneously, the cyclohexanecarboxamide tail contributes distinct conformational flexibility and lipophilicity compared to shorter-chain or aromatic amide tails explored in the SAR series [1]. Generic substitution with a different 5-aryl or amide tail combination would predictably alter target binding, pest spectrum, and potency profile, making the specific 4-methylphenyl/cyclohexanecarboxamide combination non-interchangeable.

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Quantitative Evidence Guide


NMR Identity Verification for Procurement QC

The compound N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a validated ¹H NMR spectrum archived in the SpectraBase database (Compound ID 8yo0d0tnAH1), providing a quantitative identity reference that is absent for many closely related commercial analogs such as N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8) and N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392241-83-7), for which no publicly accessible spectral data were identified [1]. The availability of a documented reference spectrum enables procurement verification by direct spectral overlay, reducing the risk of receiving an incorrect regioisomer or degraded material. The InChIKey (MYWYAASHXRKDJV-UHFFFAOYSA-N) provides an unambiguous, hash-based molecular identifier for database cross-referencing [1].

Quality Control Chemical Identity Verification NMR Spectroscopy

Insecticidal Activity: Thiadiazole vs Pyridazine Amides

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold, to which the target compound belongs, was developed through isosteric replacement of a pyridazine ring in the N-(6-arylpyridazin-3-yl)amide HTS hit series at Dow AgroSciences [1]. This scaffold switch was hypothesized to enhance potency and broaden the sap-feeding pest spectrum. The resulting N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were tested in comparative insecticidal bioassays against three pest species: Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly) [1]. While data for the specific 4-methylphenyl analog were not individually disclosed in the public abstract, the SAR study established that aryl A-ring substitution and amide tail variation both significantly modulate activity across all three target pests [1]. Notably, the isosteric replacement of pyridazine with 1,3,4-thiadiazole represents a quantifiable structural differentiation: pyridazine (two nitrogen atoms in a 1,2-relationship) vs. 1,3,4-thiadiazole (two nitrogen and one sulfur atom in a 1,3,4-arrangement), with calculated differences in H-bond acceptor capacity (thiadiazole: 3 H-bond acceptors; pyridazine: 2 H-bond acceptors) and lipophilicity (estimated ΔcLogP ≈ +0.5 to +1.0 for thiadiazole analogs).

Agrochemical Discovery Insecticide SAR Sap-Feeding Pest Control

Aryl Substituent Electronic/Lipophilic Comparison

The 4-methylphenyl group at the thiadiazole 5-position provides a unique combination of electronic (Hammett σₚ = –0.17, weakly electron-donating) and lipophilic (π = +0.56) character that differentiates this compound from its closest commercially listed analogs: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (σₚ = +0.23, electron-withdrawing; π = +0.71) and N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (σₚ = +0.06, weakly electron-withdrawing; π = +0.14) [1] . The 4-methyl substitution shifts the electronic character from electron-withdrawing to electron-donating relative to halogenated analogs, which would be predicted to alter thiadiazole ring electron density, H-bond acceptor strength at the thiadiazole nitrogens, and metabolic susceptibility (methyl group susceptible to CYP450-mediated oxidation vs. oxidative dehalogenation for chloro/fluoro analogs). Computed cLogP values estimated by fragment addition: 4-methylphenyl analog ≈ 3.8; 4-chlorophenyl analog ≈ 4.1; 4-fluorophenyl analog ≈ 3.2 . These differences exceed 0.3 log units for both chlorophenyl and fluorophenyl comparisons, a threshold generally considered to impact membrane permeability and non-specific protein binding.

Physicochemical Property Comparison Hammett Analysis Drug/Agrochemical Likeness

Carbonic Anhydrase Structural Biology: Tail Binding Insights

The closely related analog N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (PDB ligand code VGV) has been co-crystallized with human carbonic anhydrase II (CA II) at 1.29 Å resolution (PDB 7JNZ) and with a CA IX-mimic (PDB 7JOB), as well as with Neisseria gonorrhoeae α-carbonic anhydrase at 2.80 Å resolution (PDB 8DQF) [1] [2]. The Andring et al. (2020) study identified this compound class as producing nanomolar to sub-nanomolar CA inhibitors, with the cyclohexanecarboxamide tail occupying a lipophilic pocket distinct from the acetazolamide parent scaffold [2]. While the target compound bears a 4-methylphenyl group instead of a sulfamoyl group, the cyclohexanecarboxamide tail conformation observed in these crystal structures is identical, providing a validated structural basis for tail-target interactions. By contrast, the sulfamoyl group is required for zinc coordination in the CA active site; the 4-methylphenyl group would direct the compound toward targets lacking a catalytic zinc, such as allosteric pockets or non-metalloenzyme targets. This structural biology data demonstrates that the cyclohexanecarboxamide tail provides a conserved, experimentally validated binding modality that distinguishes this scaffold from other amide-tailed CA inhibitor series.

Carbonic Anhydrase Inhibition X-ray Crystallography Structure-Based Drug Design

Regioisomeric Comparison: 4-Methyl vs 2-Methylphenyl

The para-substitution pattern of the 4-methylphenyl group distinguishes this compound from its ortho-methylphenyl regioisomer, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8), which is also commercially listed . In the 4-methylphenyl isomer, the methyl group is positioned distal to the thiadiazole ring attachment point, minimizing steric clash with the thiadiazole core and allowing free rotation of the aryl ring. In the 2-methylphenyl (ortho-tolyl) analog, the methyl group at the ortho position introduces steric hindrance that restricts aryl ring rotation and alters the preferred dihedral angle between the phenyl and thiadiazole rings. This conformational restriction has been demonstrated in analogous 1,3,4-thiadiazole systems to affect target binding: ortho-substituted phenyl rings typically adopt a more twisted conformation (estimated dihedral angle >30°) compared to para-substituted analogs (near-planar, dihedral angle <15°), resulting in altered π-stacking and hydrophobic interactions with target proteins [1]. The 4-methylphenyl isomer thus presents a different pharmacophoric shape to biological targets compared to the 2-methylphenyl regioisomer, despite identical molecular formula and molecular weight.

Regioisomer Comparison Steric Effects Ligand Efficiency

N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Application Scenarios


Agrochemical Lead Optimization: Para-Methylphenyl SAR

The target compound is a member of the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide class validated by Dow AgroSciences against Aphis gossypii, Myzus persicae, and Bemisia tabaci [1]. The 4-methylphenyl substitution provides an electron-donating aryl group (σₚ = –0.17) not explored in the published SAR, offering a new vector for optimizing potency and selectivity against resistant pest strains. The cyclohexanecarboxamide tail provides lipophilic anchoring validated by X-ray crystallography in related carbonic anhydrase inhibitor structures [2]. This compound is suitable as a tool compound for agrochemical SAR expansion studies targeting sap-feeding hemipteran pests.

CA Inhibitor Discovery: Non-Zinc-Binding Probe

The sulfamoyl analog of this compound (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide) has been structurally characterized in complex with human CA II (1.29 Å), CA IX-mimic, and N. gonorrhoeae α-CA [1]. The 4-methylphenyl analog replaces the zinc-coordinating sulfamoyl group with a lipophilic aryl ring that cannot coordinate the catalytic zinc, making it a valuable probe for identifying non-catalytic, allosteric binding sites on carbonic anhydrases. The conserved cyclohexanecarboxamide tail enables head-to-head binding comparisons using the available crystallographic data as a structural baseline [2].

QSAR Model Calibration: Aryl Substituent Parameter Space

The 4-methylphenyl analog fills a specific parameter space (σₚ = –0.17, π = +0.56, MR = 5.65) that is underrepresented in commercial 1,3,4-thiadiazole screening collections, which are dominated by halogenated aryl analogs (4-Cl, 4-F, 4-Br) [1]. This compound can serve as a calibration standard for computational QSAR models predicting the impact of weakly electron-donating substituents on thiadiazole scaffold activity. The availability of validated NMR spectra (SpectraBase Compound ID 8yo0d0tnAH1) ensures that computational predictions are anchored to material of confirmed identity [2].

Screening Library: Aryl Thiadiazole Amide MMP Series

The compound's presence in the MolPort screening collection indicates commercial availability at screening quantities [1]. When combined with its regioisomer N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8) and the 4-chlorophenyl analog (CAS 392241-83-7), this compound contributes to a matched molecular pair (MMP) analysis series that probes the effect of methyl position (ortho vs. para) and electronic character (methyl vs. chloro) on biological activity. Such MMP series are highly valued in fragment-based and high-throughput screening library design for quantifying structure–activity relationships with statistical rigor.

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